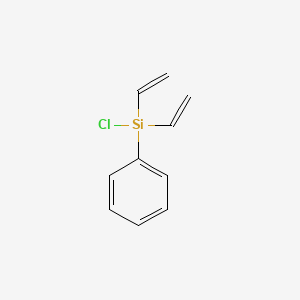
Chloro(diethenyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diethenyl)phenylsilane is an organosilicon compound that features a phenyl group, two ethylene groups, and a chlorine atom attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diethenyl)phenylsilane can be synthesized through the reaction of phenylsilane with vinyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(diethenyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized silanes with alkoxy or amino groups.
Scientific Research Applications
Chloro(diethenyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: The compound can be used to modify surfaces for biological assays and diagnostics.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of chloro(diethenyl)phenylsilane involves its ability to form strong bonds with other elements, such as oxygen and nitrogen. This property allows it to participate in various chemical reactions, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylphenylsilane: Similar structure but with methyl groups instead of ethylene groups.
Phenylsilane: Lacks the chlorine and ethylene groups.
Dimethylphenylchlorosilane: Contains methyl groups and a chlorine atom attached to the silicon atom.
Uniqueness
Chloro(diethenyl)phenylsilane is unique due to the presence of both ethylene groups and a chlorine atom, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in materials science and organic chemistry.
Properties
CAS No. |
135191-59-2 |
|---|---|
Molecular Formula |
C10H11ClSi |
Molecular Weight |
194.73 g/mol |
IUPAC Name |
chloro-bis(ethenyl)-phenylsilane |
InChI |
InChI=1S/C10H11ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 |
InChI Key |
BEELYNRVEUBGCS-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](C=C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


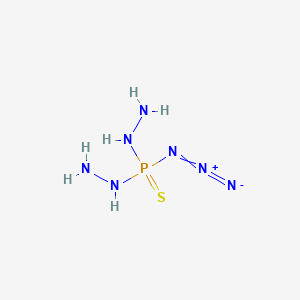



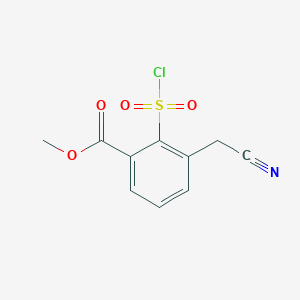
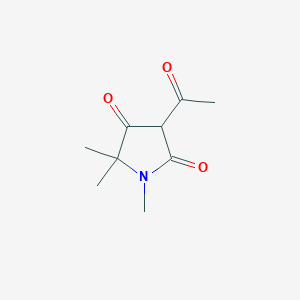
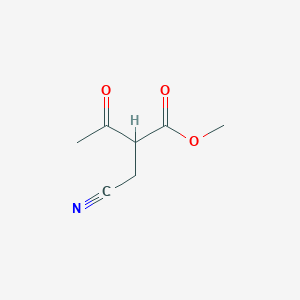


![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)

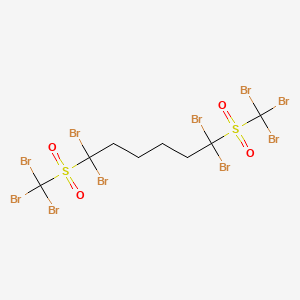

![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
